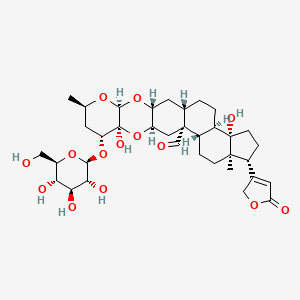

3'-O-beta-D-glucopyranosylcalactin

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H50O14 |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

(1S,3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C35H50O14/c1-16-9-25(48-30-29(41)28(40)27(39)24(13-36)46-30)35(43)31(45-16)47-22-11-18-3-4-21-20(33(18,15-37)12-23(22)49-35)5-7-32(2)19(6-8-34(21,32)42)17-10-26(38)44-14-17/h10,15-16,18-25,27-31,36,39-43H,3-9,11-14H2,1-2H3/t16-,18+,19-,20+,21-,22-,23-,24-,25-,27-,28+,29-,30+,31+,32-,33-,34+,35+/m1/s1 |

InChI Key |

QHTLPWXBPOENQB-GVVIVVNYSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)OC8C(C(C(C(O8)CO)O)O)O |

Synonyms |

3'-O-beta-D-glucopyranosylcalactin |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthesis of 3 O Beta D Glucopyranosylcalactin

Chromatographic and Other Purification Strategies

Gel Filtration and Ion-Exchange Chromatography

The purification of 3'-O-beta-D-glucopyranosylcalactin from plant extracts often involves a multi-step chromatographic approach, where gel filtration and ion-exchange chromatography are pivotal. These techniques separate molecules based on distinct physical and chemical properties.

Gel Filtration Chromatography (GFC) , also known as size-exclusion chromatography, separates molecules based on their size. creativebiomart.net In the context of isolating cardiac glycosides, a crude plant extract is passed through a column packed with a porous gel. creativebiomart.net Larger molecules, which cannot enter the pores of the gel, travel a shorter path and are eluted first. Smaller molecules, like this compound, can enter the pores, extending their path through the column and thus eluting later. creativebiomart.net This method is particularly useful for separating the glycoside from high-molecular-weight contaminants such as proteins and polysaccharides. nottingham.ac.uk GFC is often performed under non-denaturing conditions, which helps to preserve the biological activity of the isolated compounds. creativebiomart.net

Ion-Exchange Chromatography (IEX) separates compounds based on their net charge. nottingham.ac.uk The stationary phase in IEX consists of a resin with covalently attached charged functional groups. When a solution containing this compound is passed through the column, the separation depends on the interaction between the charged glycoside and the charged resin. By carefully controlling the pH and ionic strength of the elution buffer, compounds can be selectively released from the column, allowing for the separation of the target glycoside from other charged or uncharged molecules. This technique is highly effective in purifying cardiac glycosides from a complex mixture of plant metabolites. nottingham.ac.uk Combining GFC and IEX in a purification strategy allows for a more comprehensive separation, leading to a higher purity of the final product. creativebiomart.netnottingham.ac.uk

Elucidation of Proposed Biosynthetic Pathways

The biosynthesis of cardiac glycosides like this compound is a complex process involving numerous enzymatic steps. thieme-connect.com Research has focused on identifying the initial precursors and the subsequent metabolic transformations that lead to the final intricate structure.

Precursor Identification and Metabolic Intermediates

The biosynthesis of the steroid core of cardenolides is believed to originate from the mevalonic acid (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways, which provide the basic building blocks for isoprenoids. nih.gov Through a series of reactions, these precursors lead to the formation of cholesterol and other phytosterols (B1254722). nih.gov Recent studies suggest that pregnenolone (B344588) is a key intermediate in the biosynthesis of cardenolides. mpg.de It is thought to be the first dedicated step towards the formation of the cardenolide aglycone. nih.gov

The conversion of cholesterol or other phytosterols to pregnenolone is a critical step, and enzymes from the cytochrome P450 family, specifically the CYP87A subfamily, have been identified as key catalysts in this transformation in plants like Digitalis purpurea and Calotropis procera. mpg.de Following the formation of pregnenolone, a series of hydroxylation, oxidation, and reduction reactions occur to form the specific aglycone of calactin (B1668211). thieme-connect.com While the complete sequence of these intermediates is still under investigation, it is clear that a cascade of enzymatic modifications is required to produce the final steroid structure. thieme-connect.comnih.gov

Enzymatic Steps and Catalytic Mechanisms Involved in Glycosylation

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 3'-hydroxyl group of the calactin aglycone. This process, known as glycosylation, is catalyzed by a class of enzymes called glycosyltransferases (GTs). thieme-connect.comnih.gov

These enzymes typically utilize an activated sugar donor, most commonly a UDP-sugar like UDP-glucose. nih.gov The glycosyltransferase facilitates the transfer of the glucose moiety from UDP-glucose to the specific hydroxyl group on the aglycone acceptor molecule. thieme-connect.com The catalytic mechanism involves the enzyme bringing the two substrates—the aglycone and the UDP-glucose—into close proximity and in the correct orientation for the reaction to occur. This results in the formation of a glycosidic bond, in this case, a β-D-glucopyranosyl linkage. nih.gov The high regio- and stereoselectivity of glycosyltransferases ensures that the glucose is attached at the correct position and with the proper stereochemistry. nih.gov

Chemo-Enzymatic Approaches in Isolation and Derivatization

Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the advantages of both chemical synthesis and enzymatic catalysis to produce complex molecules like glycosides. nih.govresearchgate.net This approach is particularly valuable for creating novel derivatives of naturally occurring compounds for further study. nih.gov

In the context of this compound, chemo-enzymatic methods can be employed for both its synthesis and the creation of new analogs. For instance, the calactin aglycone can be synthesized chemically, and then a specific glycosyltransferase can be used to attach a glucose molecule, ensuring the correct stereochemistry of the glycosidic bond. nih.govdocumentsdelivered.com This method avoids the need for complex and often low-yielding chemical glycosylation reactions that require extensive use of protecting groups. rsc.org

Furthermore, chemo-enzymatic strategies allow for the derivatization of the glycoside. nih.gov By using engineered enzymes or enzymes with broad substrate specificity, different sugar moieties can be attached to the aglycone, creating a library of novel compounds. rsc.orgunl.pt This "neoglycorandomization" approach can lead to the discovery of analogs with potentially enhanced or altered biological activities. nih.gov The use of enzymes in these synthetic routes offers high selectivity and efficiency under mild reaction conditions, making it an attractive alternative to purely chemical methods. nih.govrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 3 O Beta D Glucopyranosylcalactin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A complete assignment of proton (¹H) and carbon (¹³C) signals is essential for piecing together the molecular puzzle.

1D NMR (¹H, ¹³C) Spectral Analysis

The ¹H NMR spectrum of a cardiac glycoside like 3'-O-beta-D-glucopyranosylcalactin would reveal distinct regions corresponding to the steroidal aglycone and the sugar moiety. Protons on the steroid skeleton typically resonate in the upfield region, while the anomeric proton of the glucose unit would appear as a characteristic doublet in the downfield region, with its coupling constant providing information about the stereochemistry of the glycosidic linkage.

The ¹³C NMR spectrum would complement this by showing signals for all carbon atoms in the molecule. The chemical shifts of the carbons in the glucose unit, particularly the anomeric carbon, would further confirm the nature of the sugar and its linkage to the aglycone.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Glucopyranosyl Moiety in this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | 4.5-5.5 (d) | 95-105 |

| 2' | 3.0-4.0 (m) | 70-80 |

| 3' | 3.0-4.0 (m) | 70-80 |

| 4' | 3.0-4.0 (m) | 65-75 |

| 5' | 3.0-4.0 (m) | 70-80 |

| 6' | 3.5-4.5 (m) | 60-70 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, allowing for the tracing of the spin systems within the steroid and sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal in connecting different fragments of the molecule. It reveals long-range couplings between protons and carbons (typically 2-3 bonds), which would be instrumental in determining the attachment point of the glucose unit to the calactin (B1668211) aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is vital for determining the stereochemistry of the steroidal rings and the orientation of the glycosidic bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high accuracy, which in turn allows for the calculation of its molecular formula. For this compound, the expected molecular ion peak would be analyzed to deduce its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule. The fragmentation pattern would be characteristic of the structure, showing the loss of the sugar moiety and specific cleavages within the aglycone, providing further confirmation of the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the sugar and the steroid, carbonyl (C=O) groups of the lactone ring, and C-O bonds of the glycosidic linkage.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The lactone ring and any other conjugated systems within the calactin aglycone would give rise to specific absorption maxima in the UV-Vis spectrum.

Circular Dichroism (CD) and Optical Rotation for Chiral Assignment

The inherent chirality of natural products like this compound, arising from multiple stereocenters in both the steroid and sugar components, can be investigated using chiroptical methods.

Optical Rotation , the measurement of the rotation of plane-polarized light, would provide a specific rotation value ([α]D) that is a characteristic physical constant for the compound.

Computational Chemistry and Molecular Modeling for Structural Confirmation

In modern structural elucidation, computational methods are often used in conjunction with experimental data. Density Functional Theory (DFT) calculations can be employed to predict the NMR chemical shifts, IR frequencies, and CD spectra for proposed structures. By comparing the computationally predicted data with the experimental results, a higher level of confidence in the structural assignment can be achieved. Molecular modeling can also provide insights into the preferred three-dimensional conformation of the molecule.

Chemical Synthesis and Analog Design of 3 O Beta D Glucopyranosylcalactin

Retrosynthetic Analysis of the Glycosidic Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3'-O-beta-D-glucopyranosylcalactin, the key disconnection is the glycosidic bond that links the β-D-glucopyranose sugar moiety to the calactin (B1668211) aglycone. This bond is an O-glycosidic linkage, specifically at the 3'-position of the aglycone.

The primary retrosynthetic disconnection breaks the molecule into two key synthons: the glycone (β-D-glucopyranose) and the aglycone (a calactin derivative). The glycone is a common sugar, while the aglycone represents a more complex steroidal structure. This initial disconnection simplifies the synthetic challenge into two more manageable parts: the synthesis of the sugar and the synthesis of the steroid, followed by their strategic coupling.

Strategies for Total Synthesis of the Glycone Moiety (beta-D-glucopyranose)

The glycone portion, β-D-glucopyranose, is a readily available and relatively inexpensive monosaccharide. However, for the purpose of glycosylation, it needs to be appropriately protected and activated.

Protection Strategies: The hydroxyl groups of glucose are highly reactive and must be protected to ensure regioselective glycosylation at the desired position. A common strategy involves the peracetylation of D-glucose to form pentaacetyl-β-D-glucopyranose. google.com This can be achieved by reacting D-glucose with acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate (B1210297). google.com The acetyl groups serve as protecting groups for the hydroxyls, preventing them from interfering in subsequent reactions.

Activation of the Anomeric Center: For the glycosylation reaction to occur, the anomeric carbon (C-1) of the glucose molecule must be activated to make it a good electrophile. This is often achieved by converting the anomeric hydroxyl group into a good leaving group. A common method is the conversion of the peracetylated glucose into a glycosyl halide, such as a glycosyl bromide.

| Starting Material | Reagents | Product | Purpose |

| D-Glucose | Acetic Anhydride, Sodium Acetate | Pentaacetyl-β-D-glucopyranose | Protection of hydroxyl groups |

| Pentaacetyl-β-D-glucopyranose | HBr in Acetic Acid | Acetobromo-α-D-glucose | Activation of the anomeric center |

Strategies for Total Synthesis of the Aglycone Moiety (Calactin derivative)

The aglycone of this compound is a derivative of calactin, a type of cardenolide. The synthesis of the cardenolide aglycone is a significant challenge due to its complex steroidal framework and the presence of a characteristic α,β-unsaturated γ-lactone (butenolide) ring at the C-17 position. researchgate.netrsc.org

Synthetic strategies often start from readily available steroid precursors, such as androsterone (B159326) or epiandrosterone. rsc.orgkit.edu The synthesis involves a series of transformations to introduce the necessary functional groups and stereochemistry. Key steps often include:

A-ring modifications: Introducing the required hydroxyl groups with the correct stereochemistry. rsc.orgkit.edu

C/D ring functionalization: Constructing the butenolide ring at the C-17 position. Advances in cross-coupling reactions have provided powerful tools for attaching the lactone subunit to the sterically hindered C-17 position of the steroid core. rsc.org

The synthesis of complex aglycones like calactin is a multi-step process that requires careful planning and execution of various organic reactions.

Glycosylation Methodologies for Cardenolide Glycosides

The formation of the glycosidic bond between the activated glycone and the aglycone is a critical step in the synthesis of this compound. Several glycosylation methods have been developed for the synthesis of cardenolide glycosides.

One of the most established methods is the Koenigs-Knorr reaction . nih.gov This method involves the reaction of a glycosyl halide (e.g., acetobromo-α-D-glucose) with an alcohol (the aglycone) in the presence of a promoter, typically a silver or mercury salt. A modified Koenigs-Knorr procedure has been shown to be efficient for the glycosylation of steroids, including cardenolides. nih.gov This method allows for the formation of β-glycosides at room temperature. nih.gov

Another approach involves the use of glycosyl trifluoroacetimidates as glycosyl donors. mdpi.com These donors can be activated under mild acidic conditions to react with the aglycone.

Enzymatic methods using β-glucosidases have also been explored for the synthesis of β-D-glucopyranosides. researchgate.net These methods offer high stereoselectivity but may be limited by substrate specificity and reaction conditions.

Following the glycosylation, the protecting groups on the sugar moiety are removed (deprotection) to yield the final cardenolide glycoside. For acetyl groups, this is typically achieved by alkaline hydrolysis with sodium methoxide. nih.gov

| Glycosylation Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr Reaction | Glycosyl Halide | Silver or Mercury Salts | Well-established, can be modified for steroid glycosylation. nih.gov |

| Trifluoroacetimidate Method | Glycosyl Trifluoroacetimidate | Mild Acid | Mild reaction conditions. mdpi.com |

| Enzymatic Glycosylation | D-Glucose | β-Glucosidase | High stereoselectivity. researchgate.net |

Synthesis of Structurally Modified Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To understand which parts of the this compound molecule are crucial for its biological activity, chemists synthesize a variety of analogs with specific structural modifications. These structure-activity relationship (SAR) studies help in designing new molecules with improved potency or selectivity. nih.govnih.govmdpi.commdpi.com

Modifications to the Sugar Moiety

Variation of the Sugar Unit: Replacing glucose with other sugars, such as galactose, fucose, or even deoxy sugars, can reveal the importance of the hydroxyl group configuration on the sugar ring. nih.gov

Modification of Hydroxyl Groups: Selective protection and deprotection strategies allow for the modification of individual hydroxyl groups on the sugar. For example, the synthesis of 6-deoxy or 6-chloro analogs of a related glucopyranose derivative has been shown to modulate its biological activity. nih.gov

Changes in the Glycosidic Linkage: Altering the stereochemistry of the glycosidic bond from β to α, or changing the point of attachment on the aglycone, can have a significant impact on the molecule's conformation and its interaction with biological targets.

Modifications to the Cardenolide Aglycone

The complex structure of the calactin aglycone offers numerous possibilities for modification.

A-Ring Modifications: Altering the substitution pattern and stereochemistry of the hydroxyl groups on the A-ring can influence the molecule's polarity and binding affinity. rsc.orgkit.edu

Butenolide Ring Modifications: The α,β-unsaturated γ-lactone ring is a key feature of cardenolides and is often essential for their biological activity. Modifications to this ring, such as saturation of the double bond or alteration of the substituents, can dramatically affect its function. rsc.org

Introduction of New Functional Groups: Introducing new functional groups, such as halogens, nitro groups, or alkyl chains, at various positions on the steroid nucleus can lead to analogs with altered pharmacokinetic and pharmacodynamic properties.

The synthesis and biological evaluation of these analogs provide a detailed map of the structure-activity landscape for this compound, guiding the development of new and more effective therapeutic agents.

Semi-synthetic Approaches from Natural Precursors

The chemical synthesis of complex natural products like this compound presents significant challenges due to the molecule's intricate stereochemistry and the presence of multiple reactive functional groups. Consequently, semi-synthetic approaches, which utilize readily available natural precursors, are often a more practical and efficient strategy. The primary natural precursor for the semi-synthesis of this compound is its aglycone, calactin.

Calactin is a cardenolide glycoside that can be isolated from various plant species, most notably from the genus Calotropis. researchgate.netwikipedia.org Calactin itself is a glycoside, and its structure, along with its isomer calotropin, is based on the common precursor calotropagenin (B1253233). wikipedia.orgsmolecule.com This family of compounds provides a foundational scaffold from which more complex glycosides can be elaborated.

The core of the semi-synthetic challenge lies in the regioselective and stereoselective introduction of the β-D-glucopyranosyl moiety at the 3'-hydroxyl group of the existing sugar on the calactin aglycone. The synthesis of cardiac glycosides is known to be complicated by the need for precise control over glycosylation reactions to achieve the desired anomer and linkage. researchgate.net

Research into the synthesis of other cardiac glycosides provides a roadmap for potential synthetic routes to this compound. For instance, a multi-step synthetic route has been developed for derivatives of Antiaris toxicaria 2 (AT2), another cardiac glycoside, starting from k-strophanthidin. nih.gov This work demonstrates the feasibility of modifying complex cardenolide structures and establishing structure-activity relationships through systematic structural design, including modifications of the sugar moiety and the glycosidic linker. nih.gov

A significant advancement in the controlled glycosylation of cardiac glycosides was demonstrated with the selective glycosylation of digitoxin (B75463) at one of its five hydroxyl groups using a borinic acid-derived catalyst. researchgate.net This method offers a pathway to achieve the specific glycosylation patterns found in natural products. researchgate.net Such catalyst-controlled approaches could be adapted for the selective glucosylation of a suitable calactin derivative.

The general strategy for the semi-synthesis of this compound would likely involve the following key steps:

Isolation and purification of calactin or a suitable precursor from a natural source like Calotropis gigantea. researchgate.netresearchgate.net

Potential chemical modification of the calactin molecule to protect other reactive hydroxyl groups, ensuring that the subsequent glycosylation occurs at the desired 3'-position of the existing sugar.

Glycosylation of the protected aglycone with an activated glucose donor, such as a glucosyl bromide or trichloroacetimidate, under carefully controlled conditions to favor the formation of the β-glycosidic bond. The choice of catalyst and reaction conditions would be critical for achieving high stereoselectivity. capes.gov.br

Deprotection of the newly formed glycoside to yield the final product, this compound.

The following table summarizes key findings from synthetic studies on related cardiac glycosides that could inform the semi-synthesis of this compound.

| Precursor/Starting Material | Key Transformation/Reaction | Catalyst/Reagents | Significance for Target Synthesis | Reference |

| k-strophanthidin | Multi-step synthesis of O-glycoside and MeON-neoglycoside derivatives | Various, including coupling with Boc-pyranone, Luche reduction | Demonstrates feasibility of extensive modification of cardenolide core and sugar moieties. | nih.gov |

| Digitoxin | Catalyst-controlled, regioselective glycosylation | Borinic acid-derived catalyst | Provides a method for selective glycosylation of a complex cardiac glycoside with multiple hydroxyl groups. | researchgate.net |

| Glucosyluronate bromides | Glycosidation of phenolic compounds | Silver triflate | Illustrates a common method for forming glycosidic bonds with activated sugar donors. | nih.gov |

Chemoenzymatic Synthesis of Glycosidic Variants

Chemoenzymatic synthesis has emerged as a powerful tool for the synthesis of complex glycoconjugates, combining the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic transformations. nih.govrsc.org This approach is particularly attractive for the synthesis of glycosidic variants of this compound, as it can overcome many of the challenges associated with purely chemical glycosylation. researchgate.netrsc.org

The chemoenzymatic synthesis of glycosidic variants of calactin would typically involve the use of glycosyltransferases (GTs) or glycosidases (GHs). nih.govrsc.org These enzymes can catalyze the formation of glycosidic bonds with exquisite control over the anomeric configuration and linkage position.

Glycosyltransferase-Based Approaches:

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (e.g., a nucleotide sugar) to an acceptor molecule. rsc.org For the synthesis of glycosidic variants of this compound, one could envision using a glucosyltransferase that can recognize a calactin derivative as an acceptor. The general process would involve:

Preparation of the Acceptor: Chemical synthesis or isolation of a suitable calactin aglycone or a simplified glycoside thereof.

Enzymatic Glycosylation: Incubation of the acceptor with an appropriate glucosyltransferase and an activated glucose donor, such as UDP-glucose. The choice of glucosyltransferase would determine the linkage and anomeric configuration of the newly attached glucose residue.

Generation of Diversity: By employing a panel of different glycosyltransferases, a library of glycosidic variants with altered sugar moieties or linkages could be generated.

Glycosidase-Based Approaches (Glycosynthases and Transglycosylation):

Glycosidases are enzymes that normally cleave glycosidic bonds. However, under certain conditions, they can be used to synthesize glycosides through transglycosylation or by using engineered versions called glycosynthases. nih.gov

Transglycosylation: In the presence of a high concentration of an acceptor alcohol (the calactin derivative), a glycosidase can catalyze the transfer of a sugar moiety from a donor glycoside to the acceptor. The efficiency and selectivity of this process can be controlled by careful selection of the enzyme and reaction conditions.

Glycosynthases: These are mutant glycosidases that are catalytically inactive for hydrolysis but can catalyze the formation of a glycosidic bond from a glycosyl fluoride (B91410) donor of the opposite anomeric configuration. This approach offers high yields and excellent stereoselectivity. nih.gov

The chemoenzymatic synthesis of glycan-terminated peptides and other complex biomolecules has been well-established, providing a strong foundation for its application to the synthesis of cardiac glycoside variants. frontiersin.orgnih.gov

The following table outlines potential chemoenzymatic strategies for the synthesis of glycosidic variants of this compound.

| Enzymatic Strategy | Enzyme Type | Donor Substrate | Acceptor Substrate | Potential Outcome | Reference |

| Glycosyltransferase-catalyzed glycosylation | Glucosyltransferase | UDP-glucose | Calactin aglycone or derivative | Synthesis of specific glucoside variants. | rsc.org |

| Transglycosylation | Glycosidase (e.g., β-glucosidase) | A simple β-glucoside | Calactin aglycone or derivative | Formation of β-glucosidic linkage. | nih.gov |

| Glycosynthase-catalyzed synthesis | Glycosynthase (mutant glycosidase) | α-D-glucopyranosyl fluoride | Calactin aglycone or derivative | High-yield synthesis of β-glucoside variants. | nih.gov |

| Endoglycosidase-catalyzed glycan remodeling | Endoglycosidase (e.g., Endo-A) | Pre-assembled oligosaccharide | GlcNAc-functionalized calactin derivative | Attachment of complex glycans to the calactin scaffold. | nih.gov |

These chemoenzymatic methods offer a versatile and efficient platform for generating a diverse range of glycosidic variants of calactin. This would be invaluable for structure-activity relationship studies and for the development of new analogs with potentially improved pharmacological properties.

Molecular and Cellular Biological Investigations of 3 O Beta D Glucopyranosylcalactin

Investigation of Mechanisms of Action in In Vitro Cellular Models

The primary mechanism of action for 3'-O-beta-D-glucopyranosylcalactin, like other cardiac glycosides, revolves around its interaction with the Na+/K+-ATPase enzyme.

Target Identification and Validation (e.g., Na+/K+-ATPase inhibition)

The principal molecular target of this compound has been identified and validated as the Na+/K+-ATPase, a crucial transmembrane enzyme responsible for maintaining ion homeostasis in mammalian cells. nih.govresearchgate.net In vitro studies have demonstrated that this compound effectively inhibits the enzymatic activity of Na+/K+-ATPase. nih.gov

Inhibition assays have shown that this compound decreases Na+/K+-ATPase activity in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition has been determined to be 0.87 µM. nih.govresearchgate.netresearchgate.net Further kinetic analysis revealed that the compound acts as an uncompetitive inhibitor of Na+/K+-ATPase, with an inhibition constant (Ki) of 0.5 µM. researchgate.netresearchgate.net This uncompetitive inhibition mechanism suggests that this compound preferentially binds to the enzyme-substrate complex. researchgate.net

Table 1: Inhibitory Effect of this compound on Na+/K+-ATPase Activity

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 0.87 µM | nih.govresearchgate.netresearchgate.net |

| Ki | 0.5 µM | researchgate.netresearchgate.net |

| Type of Inhibition | Uncompetitive | researchgate.netresearchgate.net |

Receptor Binding and Ligand-Target Interactions

Molecular modeling studies have provided insights into the binding of this compound to the Na+/K+-ATPase. These models indicate that the compound likely interacts with key amino acid residues within the enzyme's binding pocket. Specifically, interactions with Threonine 797 (Thr797) and Glutamine 111 (Gln111) are considered essential for its binding. researchgate.net Additionally, hydrophobic interactions with residues such as Phenylalanine 783 (Phe783), Leucine 125 (Leu125), and Alanine 323 (Ala323) are thought to further stabilize the binding of the compound to the enzyme. researchgate.netresearchgate.netresearchgate.net

Cellular Responses and Signaling Pathways Modulation

The inhibition of Na+/K+-ATPase by this compound triggers a cascade of cellular events, disrupting ion balance and activating specific signaling pathways.

Effects on Ion Transport and Cellular Homeostasis

As a potent inhibitor of Na+/K+-ATPase, this compound disrupts the normal transport of sodium and potassium ions across the cell membrane. This leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations, thereby altering cellular homeostasis. This ionic imbalance is a primary consequence of the enzyme's inhibition and a critical step in initiating downstream cellular responses. nih.gov

Modulation of Cell Signaling Cascades

The interaction of this compound with Na+/K+-ATPase is not limited to the disruption of ion transport; it also leads to the activation of various intracellular signaling pathways. nih.gov It is known that cardiac glycosides can activate pathways such as the Src/EGFR-Ras-Raf-ERK1/2 and PI3K-PDK-Akt cascades. researchgate.net Specifically for this compound, its inhibition of Na+/K+-ATPase is believed to cause the activation of the Src and MAPK-ERK1/2 signaling pathways. nih.gov This activation can, in turn, promote the expression and translocation of proteins like Nur77 to the mitochondria. nih.gov

This process can lead to the release of cytochrome C into the cytoplasm, a key event in the intrinsic pathway of apoptosis. nih.gov The release of cytochrome C subsequently activates effector caspases, such as caspase-3 and caspase-9. nih.gov Research has confirmed that this compound induces apoptosis through the activation of caspases 3, 8, and 9 in cell lines like A549. nih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway as well. nih.gov

Effects on Cellular Processes in In Vitro Systems

In vitro studies have demonstrated the cytotoxic effects of this compound on various human cancer cell lines. The compound has shown significant activity against lung (A549), prostate (PC-3), and colon (LS-180) cancer cells. nih.govresearchgate.net Notably, it has displayed selective cytotoxicity, having a less pronounced effect on non-cancerous human cell lines. nih.gov The primary cellular process affected is the induction of apoptosis, or programmed cell death, which is mediated by the activation of caspases. nih.gov

Table 2: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Micromolar range | researchgate.net |

| PC-3 | Prostate Cancer | Micromolar range | researchgate.net |

| LS-180 | Colon Adenocarcinoma | Micromolar range | researchgate.net |

In-depth Analysis of this compound Reveals Limited Scientific Investigation

Despite a comprehensive search of available scientific literature, detailed molecular and cellular biological investigations specifically focusing on the chemical compound this compound are exceptionally scarce. While the compound is known to exist, having been identified in plants such as Pergularia tomentosa wisdomlib.org, it has not been the subject of extensive research according to publicly accessible records. Therefore, a detailed article structured around its specific biological activities as requested cannot be generated at this time.

While direct research on this compound is limited, some insights can be gleaned from studies on its aglycone, calactin (B1668211). Calactin is the non-sugar component of this compound and has been investigated for its biological effects.

A study on calactin demonstrated its ability to induce DNA damage and subsequent apoptosis in human leukemia cells. nih.gov This research showed that treatment with calactin led to the phosphorylation of Chk2 and H2AX, key proteins in the DNA damage response pathway. nih.gov This effect was accompanied by a G2/M phase cell cycle arrest, indicated by decreased expression of the regulatory proteins Cyclin B1, Cdk1, and Cdc25C. nih.gov Furthermore, calactin was found to induce apoptosis through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, leading to the activation of caspases-3, -8, and -9, and cleavage of PARP. nih.gov

It is important to emphasize that these findings pertain to calactin, the aglycone, and not the full glycoside this compound. The addition of a beta-D-glucopyranosyl group at the 3'-O position can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, including its solubility, stability, and interaction with biological targets. Without specific studies on this compound, it is not scientifically sound to extrapolate the specific activities of calactin to its glycosylated form.

The following sections of the requested outline remain unaddressed due to the lack of available data for this compound:

Preclinical Pharmacological Studies of 3 O Beta D Glucopyranosylcalactin in Non Human Models

Pharmacodynamic Investigations in In Vivo Animal Models

There is currently no available information in the public domain regarding the pharmacodynamic properties of 3'-O-beta-D-glucopyranosylcalactin in any in vivo animal models. This includes a lack of data on:

Dose-Response Relationships in Animal Systems

No studies were found that have investigated the dose-response relationship of this compound. Consequently, there is no data to present in a table format regarding its effective dose range or the relationship between administered doses and observed pharmacological effects in any animal system.

Time-Course of Pharmacological Effects

Information on the time-course of the pharmacological effects of this compound is not available. Research detailing the onset, peak, and duration of its potential therapeutic actions following administration in animal models has not been published.

Exploration of Specific Biological Endpoints in Disease Models

No preclinical studies have been identified that explore the effects of this compound on specific biological endpoints in any animal models of disease.

Metabolism and Disposition Studies in Non-Human Biological Systems

The metabolic profile and disposition of this compound in non-human biological systems have not been characterized in any available scientific literature. This includes a lack of information on:

Absorption, Distribution, and Elimination Pathways

There are no published studies detailing the absorption, distribution, and elimination (ADME) pathways of this compound in any non-human model.

Metabolite Identification and Profiling

As no metabolism studies have been reported, there is no information available regarding the potential metabolites of this compound. Consequently, no data on metabolite identification or profiling can be presented.

Role of Metabolic Enzymes in Compound Transformation

The metabolic fate of a compound is a critical determinant of its efficacy and potential toxicity. In preclinical studies, the transformation of a new chemical entity is typically investigated using in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes from various animal species (e.g., rat, dog, monkey) and humans. These studies aim to identify the primary metabolic pathways, such as oxidation, reduction, hydrolysis, and conjugation, and the key enzymes involved, most commonly the cytochrome P450 (CYP) superfamily.

For a glycosylated compound like a 3'-O-beta-D-glucopyranoside, studies would also investigate the potential for deglycosylation by glycosidases in the gastrointestinal tract or various tissues. Understanding whether the parent compound or its metabolites are responsible for the pharmacological activity is a key objective.

Tissue Distribution and Accumulation Studies in Animal Models

Tissue distribution studies are essential to understand where a compound and its metabolites accumulate in the body. These studies are typically conducted in rodent models (e.g., rats, mice) and involve the administration of the compound, often radiolabeled, followed by the collection of various tissues and organs at different time points. nih.gov The concentration of the compound and its metabolites is then quantified in tissues such as the liver, kidneys, heart, lungs, brain, spleen, and muscle. nih.govnih.gov

This information helps to identify potential target organs for efficacy and toxicity. For instance, high concentrations in the liver and kidneys might suggest significant metabolism and excretion through these organs. nih.gov The ability of a compound to cross the blood-brain barrier is a critical assessment for drugs targeting the central nervous system. nih.gov

Investigation of Bioavailability and Systemic Exposure in Preclinical Settings

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Preclinical bioavailability studies are typically performed in animal models like rats and dogs, where the compound is administered through both intravenous and extravascular (e.g., oral) routes. nih.gov Plasma samples are collected over time to determine the concentration-time profile and key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). nih.govnih.gov

Low oral bioavailability can be due to poor absorption from the gastrointestinal tract, significant first-pass metabolism in the gut wall or liver, or rapid excretion. Formulation strategies, such as creating amorphous solid dispersions, may be employed to improve the dissolution and subsequently the bioavailability of a compound. nih.gov

Ex Vivo and Organ-on-Chip Models for Pharmacological Evaluation

In recent years, ex vivo and organ-on-a-chip models have emerged as powerful tools in preclinical pharmacology, offering a bridge between traditional in vitro cell cultures and in vivo animal studies. tempobioscience.com These models can more accurately mimic the complex microenvironment of human organs. nih.govnih.gov

Ex Vivo Models: These involve the use of tissues or organs isolated from an animal to study the effects of a compound in a more physiologically relevant context than cell lines. For example, isolated perfused liver or kidney models can be used to study metabolism and excretion.

Organ-on-a-Chip Models: These are microfluidic devices containing living cells that recreate the key functional units of human organs, such as the lung, liver, kidney, and intestine. dynamic42.comresearchgate.net They allow for the investigation of drug efficacy, toxicity, and pharmacokinetics in a human-relevant system, potentially reducing the reliance on animal testing. nih.gov

While these advanced models hold great promise for the evaluation of new compounds, their application to the study of this compound has not been reported.

Analytical Methodologies for Research and Quantification of 3 O Beta D Glucopyranosylcalactin

Chromatographic Techniques for Detection and Quantification in Research Matrices

Chromatography is the cornerstone for the analysis of 3'-O-beta-D-glucopyranosylcalactin, providing the necessary separation from interfering matrix components and other related glycosides.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of cardiac glycosides, including calactin (B1668211) and its derivatives, in complex matrices. nih.govdntb.gov.ua This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry. creative-proteomics.com

Research on calactin has demonstrated the utility of an HPLC-electrospray ionization-mass spectrometry (ESI-MS) system for its quantification. nih.gov In one such method, analysis was performed in negative ion mode, identifying the molecular ion [M-H]⁻ at m/z 532.26 and a formic acid adduct [M+HCOO]⁻ at m/z 577.26. nih.gov For other cardiac glycosides like digoxin (B3395198) and digitoxin (B75463), positive ESI mode is commonly used, detecting ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts. nih.govresearchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, minimizing interferences and improving detection limits. nih.govresearchgate.net For instance, studies on calotropagenin (B1253233) glycosides, which share the same aglycone as calactin, used MS/MS to identify characteristic fragment ions of the aglycone unit at m/z 387, 369, and 351, confirming the presence of these compounds in plant extracts. nih.govresearchgate.net

The chromatographic separation is typically achieved on reversed-phase columns (e.g., C18, C8, or Phenyl-Hexyl) using a gradient elution of water and an organic solvent, usually acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netacs.org The mobile phase is often acidified with formic acid or buffered with ammonium formate (B1220265) or acetate (B1210297) to improve peak shape and ionization efficiency. nih.govresearchgate.netresearchgate.net

Table 1: Examples of LC-MS/MS Parameters for Cardiac Glycoside Analysis

| Analyte(s) | Column | Mobile Phase | Ionization Mode | Key Ions Monitored (m/z) | Reference |

|---|---|---|---|---|---|

| Calactin | Not Specified | Acetonitrile/Water with Formic Acid (gradient) | ESI (-) | [M-H]⁻ at 532.26; [M+HCOO]⁻ at 577.26 | nih.gov |

| Digoxin, Digitoxin | Atlantis dC18 (2.1x50 mm, 3 µm) | Acetonitrile/Water with Ammonium Formate | ESI (+) | Ammonium adducts [M+NH₄]⁺ | researchgate.net |

| Calotropagenin Glycosides | Not Specified | Not Specified, with post-column alkali salts | ESI (+) | Daughter ions of aglycone: 387, 369, 359 | nih.gov |

| Oleandrin, Digoxin, etc. | BEH C18 (UHPLC) | Acetonitrile / 10 mM NH₄HCO₃ (pH 9) | ESI (+) | Analyte-specific SRM transitions | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is generally not a suitable technique for the direct analysis of intact, large, and thermally labile molecules like this compound. The high temperatures required for volatilization in the GC inlet would cause the glycoside to decompose.

However, GC-MS can be employed to analyze the steroidal core (aglycone) after chemical hydrolysis to cleave the sugar moiety, followed by derivatization to increase volatility and thermal stability. While this approach is not ideal for quantifying the original glycoside, it can be used for structural characterization of the aglycone. General GC-MS analyses of plant extracts containing cardiac glycosides have been performed, but these typically identify smaller, more volatile compounds rather than the glycosides themselves. jasianresearch.comunar.ac.idnih.gov For example, GC-MS analysis of Calotropis gigantea leaves identified various compounds, but not intact cardiac glycosides. jasianresearch.com The technique is more established for profiling other classes of compounds like fatty acids, alkaloids, and smaller terpenoids in complex plant extracts. unar.ac.idrjptonline.org

Before the widespread availability of mass spectrometry, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (DAD) detection was the standard method for analyzing cardiac glycosides. nih.govhope.edu This approach is still valuable for quality control and quantification when the highest sensitivity is not required. researchgate.nethope.edu

Cardiac glycosides possess a lactone ring that provides a chromophore, allowing for UV detection typically around 220 nm. nih.govhope.edu The chromatographic conditions are similar to those used in LC-MS, employing reversed-phase C18 columns with water/acetonitrile or water/methanol mobile phases. nih.govhope.edu A study on Digitalis lanata glycosides utilized a C18 column with a water/acetonitrile gradient and UV detection at 220 nm, demonstrating good separation of various glycosides and their aglycones. nih.gov While less specific than MS, HPLC-DAD provides spectral information that can help in peak identification and purity assessment. nih.gov

Sample Preparation Strategies for Complex Biological Matrices in Research

Effective sample preparation is critical to remove interfering substances from complex matrices like blood, urine, or plant tissues, thereby improving the accuracy and reliability of the analysis. nih.govacs.org

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of cardiac glycosides from biological samples. nih.govnih.govnih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

For cardiac glycosides, reversed-phase polymeric sorbents like Oasis HLB are frequently reported to give good recoveries and clean extracts from whole blood and urine. nih.govacs.orgnih.gov C18-bonded silica (B1680970) has also been successfully used. nih.govacs.org A typical SPE protocol involves conditioning the cartridge (e.g., with methanol and water), loading the pre-treated sample (e.g., blood diluted with a buffer), washing the cartridge to remove polar impurities, and finally eluting the glycosides with a solvent such as methanol, acetonitrile, or a mixture like chloroform (B151607)/2-propanol. nih.govnih.govnih.gov

Table 2: Examples of SPE Protocols for Cardiac Glycoside Analysis

| Analyte(s) | Matrix | SPE Sorbent | Elution Solvent | Reference |

|---|---|---|---|---|

| Digoxin, Digitoxin | Whole Blood | Functionalized Polymer | Not Specified | nih.gov |

| Digoxin, Metildigoxin | Whole Blood | Oasis HLB | Chloroform:2-propanol (95:5) | nih.gov |

| Various Cardiac Glycosides | Herbs | Oasis MAX | Acetonitrile | nih.gov |

| Various Cardiac Glycosides | Digitalis lanata Plant Material | Reversed-phase C18 | Not Specified | nih.gov |

Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. longdom.orgumassmed.edu For cardiac glycosides in biological fluids, LLE has been successfully applied. researchgate.netacs.org The process often involves adjusting the pH of the aqueous sample before extraction with an organic solvent like a mixture of ethyl acetate/heptane/dichloromethane (B109758) or chloroform/2-propanol. researchgate.netacs.org After shaking and phase separation, the organic layer containing the analytes is collected, evaporated, and the residue is reconstituted for analysis. longdom.org While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE. nih.gov

Protein Precipitation and Matrix Effect Mitigation

The analysis of this compound in biological fluids like plasma or serum necessitates the removal of endogenous macromolecules, primarily proteins, which can interfere with analysis and damage analytical instrumentation. nih.gov Protein precipitation is a common, high-throughput sample preparation technique employed for this purpose. nih.govyoutube.com

Commonly used protein precipitation methods involve the addition of organic solvents or acids. Organic solvents like acetonitrile and acetone (B3395972) are widely used. youtube.comnih.gov For instance, adding a sufficient volume of cold acetonitrile to a plasma sample causes proteins to denature and precipitate out of the solution. youtube.com After centrifugation, the clear supernatant containing the analyte of interest can be collected for analysis. youtube.com Trichloroacetic acid (TCA) is another effective precipitating agent, often used in proteomics studies. nih.gov

While protein precipitation is a straightforward technique, it can be associated with the phenomenon known as the "matrix effect," particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.gov The matrix effect is the alteration of ionization efficiency for the target analyte due to the presence of co-eluting endogenous components from the sample matrix. nih.govchromatographyonline.com This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the analytical method. nih.govchromatographyonline.com Phospholipids are major contributors to matrix effects in plasma samples. chromatographyonline.com

Several strategies can be employed to mitigate the matrix effect:

Optimized Sample Preparation: While protein precipitation is a common starting point, more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, significantly reducing matrix components. gimitec.com

Chromatographic Separation: Modifying the high-performance liquid chromatography (HPLC) conditions, such as the mobile phase composition and gradient, can help separate the analyte from interfering matrix components. chromatographyonline.com

Instrumental Approaches: Adjusting mass spectrometry parameters or using techniques like post-column infusion can help identify and minimize regions of ion suppression. nih.govchromatographyonline.com

Use of Internal Standards: The most common approach to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience the same matrix effects, thus allowing for accurate quantification. nih.gov

Table 1: Comparison of Protein Precipitation Methods

| Method | Precipitating Agent | Advantages | Disadvantages |

|---|---|---|---|

| Organic Solvent Precipitation | Acetonitrile, Acetone, Methanol | Simple, fast, and inexpensive. youtube.com | May not remove all interfering substances; can lead to significant matrix effects. gimitec.com |

| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid | Effective for precipitating a wide range of proteins. nih.gov | The acid needs to be removed before some types of analysis (e.g., reversed-phase HPLC); can cause hydrolysis of acid-labile analytes. |

| Salt Precipitation ("Salting Out") | Ammonium Sulfate | Non-denaturing, preserves biological activity. | High salt concentrations can interfere with subsequent analyses and may require a desalting step. |

Spectrophotometric and Immunological Assays for Research Applications

Spectrophotometric Assays: These methods are based on the formation of colored products that can be measured using a spectrophotometer. nih.govvedomostincesmp.ru For cardiac glycosides, several colorimetric reactions involving the steroid nucleus or the unsaturated lactone ring have been developed. iosrjournals.org Reactions with polynitroaromatic compounds, such as the Kedde and Baljet reagents, are classic examples that produce colored complexes. iosrjournals.org UV spectrophotometry can also be used, with cardenolides typically showing an absorption maximum around 217 nm. iosrjournals.org While these methods are generally simple and rapid, they often lack specificity and can be susceptible to interference from other compounds in the sample. vedomostincesmp.ruamazonaws.com

Immunological Assays: These assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), utilize the high specificity of antibody-antigen binding for quantification. nih.govnih.gov Antibodies can be raised against specific cardiac glycosides, allowing for highly sensitive detection in complex biological matrices. nih.govnuph.edu.ua Immunological assays are particularly useful for detecting low concentrations of the target analyte. iosrjournals.org A significant advantage is their ability to directly measure the glycoside in biological materials with minimal sample cleanup. iosrjournals.org However, a key consideration is the potential for cross-reactivity, where the antibody may bind to structurally similar cardiac glycosides, leading to an overestimation of the target compound. nih.gov

Table 2: Comparison of Spectrophotometric and Immunological Assays

| Assay Type | Principle | Advantages | Limitations |

|---|---|---|---|

| Spectrophotometric | Formation of a colored product upon reaction with the analyte, measured by light absorbance. iosrjournals.org | Simple, rapid, and cost-effective. amazonaws.com | Often lacks specificity; susceptible to interference from other compounds. vedomostincesmp.ru |

| Immunological (ELISA/RIA) | Specific binding of an antibody to the analyte, with detection via a radioactive or enzymatic label. nih.govnuph.edu.ua | High sensitivity and specificity; requires minimal sample cleanup. iosrjournals.org | Potential for cross-reactivity with similar compounds; development of specific antibodies can be time-consuming and expensive. nih.gov |

Method Validation for Accuracy, Precision, Selectivity, and Sensitivity in Academic Research

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to ensure it is fit for its intended purpose. jddtonline.infonih.gov The key parameters evaluated during method validation include accuracy, precision, selectivity, and sensitivity. mdpi.com

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (spiked samples) and calculating the percentage recovery. nih.gov

Precision: This describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Selectivity (Specificity): This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov It is often demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. mdpi.com

Sensitivity: This is typically defined by two parameters:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com The LOQ is the lowest concentration on the standard curve. nih.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LOQ). |

| Precision (RSD) | Should not exceed 15% (20% at the LOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Linearity (Coefficient of determination, r²) | Typically ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. |

Application in Biosynthesis and Metabolism Pathway Tracing

Validated analytical methods, particularly LC-MS/MS, are indispensable tools for studying the biosynthesis and metabolism of this compound. nih.gov These studies are crucial for understanding how the compound is formed in its natural source and how it is absorbed, distributed, metabolized, and excreted in biological systems.

Metabolism Pathway Tracing: By administering the parent compound to an in vivo or in vitro system (e.g., liver microsomes), analysts can track its fate over time. nih.govnih.gov Samples are collected at various time points, and LC-MS/MS is used to identify and quantify the parent compound and any resulting metabolites. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful as it provides structural information on the metabolites, allowing for the identification of metabolic transformations such as hydroxylation, methylation, or glucuronidation. nih.gov For instance, a study on the metabolism of cyanidin (B77932) 3-O-beta-D-glucopyranoside in rats identified four major metabolites, including methylated and glucuronidated forms, and tracked their plasma concentrations over time. nih.gov

Biosynthesis Studies: Understanding the biosynthetic pathway of this compound involves identifying its precursors and the enzymes involved in its formation. Analytical techniques can be used to quantify potential precursors in the source organism. The use of stable isotope-labeled precursors is a powerful strategy. nih.gov By feeding the organism a labeled precursor and then analyzing the plant extracts for the labeled final product, the biosynthetic pathway can be elucidated. nih.gov For example, a method was developed to quantify the beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid in oak extracts to study its role as a precursor to oak lactone. nih.gov

Table 4: Hypothetical Metabolic Transformations of this compound

| Transformation | Description | Potential Analytical Signature |

|---|---|---|

| Hydrolysis | Cleavage of the O-beta-D-glucopyranosyl group to yield the aglycone (calactin). | Detection of a new chromatographic peak corresponding to the mass of calactin. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the steroid nucleus. | Detection of a metabolite with a mass increase of 16 Da compared to the parent compound or aglycone. |

| Glucuronidation | Conjugation with glucuronic acid, a common phase II metabolic reaction. | Detection of a metabolite with a mass increase of 176 Da. |

| Methylation | Addition of a methyl (-CH3) group. | Detection of a metabolite with a mass increase of 14 Da. |

Future Directions and Research Opportunities for 3 O Beta D Glucopyranosylcalactin

Elucidation of Additional Molecular Targets and Signaling Networks

While the primary target of cardiac glycosides, including 3'-O-beta-D-glucopyranosylcalactin, is the Na+/K+-ATPase pump, emerging research suggests a more complex pharmacological profile. nih.govnih.govnih.govmdpi.commdpi.com Future investigations should aim to uncover additional molecular targets and the intricate signaling networks modulated by this compound. The inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to elevated intracellular calcium levels. nih.govmdpi.com This cascade of events influences various downstream signaling pathways.

Recent studies on similar cardiac glycosides have revealed interactions with targets beyond the sodium pump, including proteins involved in cell cycle regulation, apoptosis, and signal transduction. nih.govnih.govnih.gov For instance, some cardiac glycosides have been shown to down-regulate key proteins like cyclin B1 and survivin, and modulate the activity of checkpoint kinases such as Chk1 and Chk2. nih.gov Furthermore, the activation of ROCK I and ROCK II genes has been observed with ouabain (B1677812) treatment in certain cell lines. nih.gov A proteome-wide approach could identify novel binding partners and shed light on previously unknown mechanisms of action. Understanding these off-target effects is crucial for a comprehensive understanding of the compound's biological activity.

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

Systematic structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of this compound. nih.govscholarsresearchlibrary.com By synthesizing and evaluating a library of derivatives with modifications at key positions, researchers can identify the structural features critical for activity and selectivity. nih.gov Key areas for modification include the sugar moiety, the stereochemistry of the steroid core, and substitutions on the lactone ring. nih.govscribd.com

Several principles guide the SAR of cardiac glycosides. The sugar moiety is crucial for activity, as it influences absorption and binding to the Na+/K+-ATPase. scribd.comyoutube.com The structure of the aglycone, the steroid core, also significantly impacts activity. scribd.com Modifications to the lactone ring, such as through aldol (B89426) condensation, can lead to derivatives with altered biological profiles. nih.gov The goal of these studies is to develop analogs with improved efficacy and a wider therapeutic window, potentially separating the desired therapeutic effects from toxic side effects. nih.govacs.org

| Structural Moiety | Key Modifications for SAR Studies | Potential Impact on Activity |

|---|---|---|

| Sugar Moiety (Glycone) | Variation of the glycosyl donor (e.g., using D-galactose, D-arabinose, L-fucose). acs.org Neo-glycorandomization to form N-glycosides. acs.org | Alters absorption, bioavailability, and binding affinity to the Na+/K+-ATPase. scribd.comyoutube.com |

| Steroid Core (Aglycone) | Modifications to the stereochemistry at various carbon positions. nih.govnih.gov Introduction or removal of hydroxyl groups. | Influences the overall shape and binding orientation of the molecule to its target. scribd.com |

| Lactone Ring | Substitutions on the lactone ring through reactions like aldol condensation. nih.gov | Can modulate the potency and selectivity of the compound. nih.gov |

Development of Advanced In Vitro and Ex Vivo Research Models for Compound Evaluation

To better predict the in vivo effects of this compound, there is a pressing need for more sophisticated in vitro and ex vivo research models. nih.govnih.gov Traditional 2D cell cultures often fail to replicate the complex microenvironment of tissues, which can lead to misleading results. nih.govnih.gov

The development and utilization of three-dimensional (3D) cell culture systems, such as spheroids and organ-on-a-chip technologies, can provide a more physiologically relevant context for evaluating the compound's efficacy and toxicity. nih.govnih.govmdpi.comresearchgate.net These models better mimic cell-cell interactions, nutrient and oxygen gradients, and the influence of the extracellular matrix. nih.gov For cardiotoxicity studies, engineered heart tissues (EHTs) have shown promise in revealing contractile deficits that are not apparent in 2D cultures. nih.gov Furthermore, ex vivo studies using primary cells from patients can offer valuable insights into the compound's activity in a more clinically relevant setting. plos.orgnih.gov

Investigating the Full Spectrum of Biosynthetic Enzymes for Biotechnological Production

The natural production of this compound in plants is often low and variable. nih.gov A deeper understanding of the biosynthetic pathway and the enzymes involved is crucial for developing biotechnological production methods. nih.govnih.govresearchgate.net Research has begun to identify key enzymes in cardenolide biosynthesis, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), progesterone (B1679170) 5β-reductase (P5βR), and various cytochrome P450s. nih.govnih.govresearchgate.net

Future research should focus on identifying the complete set of enzymes responsible for the synthesis of the calactin (B1668211) aglycone and its subsequent glycosylation. nih.govnih.govuniprot.org This includes elucidating the enzymes that attach the glucose moiety to the calactin core. Once these enzymes are identified and characterized, metabolic engineering and synthetic biology approaches can be employed to produce this compound in microbial or plant-based systems, ensuring a stable and scalable supply for further research and development. mdpi.comnih.gov

| Enzyme Family | Putative Role in Cardenolide Biosynthesis | Research Focus |

|---|---|---|

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Involved in modifying the steroid core. nih.govnih.gov | Characterization of specific isoforms involved in calactin biosynthesis. |

| Progesterone 5β-reductase (P5βR) | Determines the stereochemistry of the steroid core. nih.govnih.gov | Investigating the role of different P5βR variants in the formation of the calactin aglycone. |

| Cytochrome P450s | Catalyze various hydroxylation and oxidation steps in the pathway. nih.gov | Identification of the specific P450s responsible for the functionalization of the steroid backbone. |

| Glycosyltransferases | Attachment of the glucose moiety to the aglycone. | Discovery and characterization of the specific enzyme that catalyzes the formation of the β-D-glucopyranosyl linkage. |

Exploration of Chemical Biology Tools and Probes Based on the Compound

To further investigate the mechanism of action and identify the cellular targets of this compound, the development of chemical biology tools and probes is essential. researchgate.netacs.orgacs.org These probes can be designed by attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the compound, or by incorporating a photoaffinity label. researchgate.netchomixbio.com

Click chemistry offers a powerful and versatile method for attaching these tags in a specific and bioorthogonal manner. acs.orgnih.gov For example, an alkyne handle can be introduced into the structure of this compound, allowing for its subsequent reaction with an azide-containing reporter tag. acs.orgchomixbio.com These probes can be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the compound and affinity-based proteomics to pull down and identify its binding partners within the cell. researchgate.netacs.org

Integration with Systems Biology and Omics Approaches for Holistic Understanding

A holistic understanding of the biological effects of this compound can be achieved through the integration of systems biology and various "omics" technologies. nih.govnih.govqub.ac.uk This approach involves the simultaneous analysis of the transcriptome (gene expression), proteome (protein expression), and metabolome (metabolite profiles) of cells or tissues treated with the compound. nih.govplos.orgnih.gov

By combining these large datasets, researchers can construct comprehensive network models that depict the global cellular response to the compound. nih.gov This can reveal previously unappreciated connections between different signaling pathways and metabolic processes affected by this compound. plos.orgendocrine-abstracts.org For example, integrating transcriptomics and metabolomics data with a computational model of heart metabolism can identify metabolic adaptations in response to cardiotoxicity. plos.org Such a systems-level perspective is crucial for understanding the compound's multifaceted effects and for identifying potential biomarkers of its activity.

Q & A

Q. What are the standard methods for isolating 3'-O-beta-D-glucopyranosylcalactin from natural sources?

Isolation typically involves ethanol or methanol extraction followed by liquid-liquid partitioning and chromatographic techniques. For example, compounds with similar glycosylation patterns (e.g., flavonoid glycosides) are purified using silica gel chromatography or reverse-phase HPLC, as demonstrated in studies isolating quercetin derivatives . Ethyl acetate or n-butanol fractions are often enriched for polar glycosides, and purity is confirmed via TLC or HPLC .

Q. How is the purity and structural identity of this compound confirmed in laboratory settings?

Structural confirmation relies on spectroscopic methods:

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include:

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC values for MGC-803 and HT-29 cells) .

- Antioxidant assays : DPPH or ABTS radical scavenging to assess redox activity .

- Enzyme inhibition : Tests for interactions with targets like α-glucosidase or cyclooxygenase .

Advanced Research Questions

Q. How can researchers optimize glycosylation reactions for synthesizing this compound analogs?

Key strategies include:

- Protecting group chemistry : Use acetyl or benzyl groups to control regioselectivity during glycosyl donor activation .

- Catalytic conditions : Employ trichloroacetimidate donors with BF-etherate for β-selectivity .

- Microwave-assisted synthesis : Reduces reaction time and improves yields in glycosidic bond formation .

Q. What challenges arise in confirming the stereochemistry of this compound derivatives, and how are they resolved?

Challenges include distinguishing α/β anomers and verifying sugar-aglycone linkages. Solutions involve:

Q. How do researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may stem from:

- Cell line variability : HT-29 (IC = 28.4 µg/mL) vs. MGC-803 (IC = 45.6 µg/mL) in cytotoxicity assays .

- Compound purity : Impurities >5% can skew bioactivity; rigorous HPLC validation is critical .

- Assay conditions : Differences in serum concentration or incubation time affect results .

Q. What advanced techniques are used to study the metabolic stability of this compound?

- Hepatocyte incubation : Monitors glucuronidation or sulfation using LC-MS/MS .

- Caco-2 permeability assays : Predicts intestinal absorption for oral bioavailability studies .

- Microsomal stability tests : Identifies cytochrome P450-mediated degradation pathways .

Methodological Recommendations

- Synthesis : Prioritize trichloroacetimidate donors for β-glycosidic bonds, as used in methyl glucopyranoside analogs .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with ≥3 replicates .

- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including CAS numbers and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.